kobe2602 -

kobe2602

Catalog Number: EVT-287795
CAS Number:
Molecular Formula: C14H9F4N5O4S
Molecular Weight: 419.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) function as molecular switches, cycling between a GTP-bound active state and a GDP-bound inactive state, to turn on downstream Raf protein kinases. This initiates complex signaling pathways involved in cell growth, differentiation, and apoptosis. Mutations leading to aberrant Ras activation are frequently associated with various human cancers. Kobe 2602 is a selective Ras inhibitor that blocks H-Ras GTP binding to c-Raf-1 (Ki = 149 µM). Kobe 2602 has been shown to inhibit both anchorage-dependent and -independent growth and to induce apoptosis of H-RasG12V-transformed NIH 3T3 cells (IC50 = 1.4-2 µM). At an oral dose of 80 mg/kg, it also exhibits antitumor activity in mice bearing a xenograft of human colon cancer SW480 cells expressing K-RasG12V.
Kobe2602, is analog of Kobe0065, is is a potent and selective RAS inhibitor, which exhibit inhibitory activity toward H-Ras GTP-c-Raf-1 binding both in vivo and in vitro. Kobe2602 effectively inhibits both anchorage-dependent and -independent growth and induce apoptosis of H-ras(G12V)-transformed NIH 3T3 cells, which is accompanied by down-regulation of downstream molecules such as MEK/ERK, Akt, and RalA as well as an upstream molecule, Son of sevenless. Moreover, Kobe2602 exhibits antitumor activity on a xenograft of human colon carcinoma SW480 cells carrying the K-ras(G12V) gene by oral administration. Kobe2602 may serve as a scaffold for the development of Ras inhibitors with higher potency and specificity.
Source and Classification

Kobe2602 is classified as a small-molecule inhibitor and is structurally related to another compound, Kobe0065. Both compounds exhibit similar mechanisms of action by inhibiting the binding of RAS to its effector proteins, thereby interfering with the RAS signaling cascade. This classification places Kobe2602 within the broader category of targeted cancer therapies aimed at disrupting specific molecular interactions involved in tumorigenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Kobe2602 has been documented in patent literature, which outlines various synthetic routes and methodologies employed to create this compound. The synthesis typically involves multi-step organic reactions that include coupling reactions, cyclization, and functional group modifications to achieve the desired molecular structure. Specific details regarding the reagents, reaction conditions, and purification methods are crucial for replicating the synthesis in a laboratory setting .

For instance, one synthetic route may involve starting with a precursor compound that undergoes a series of transformations including nitration, reduction, and cyclization to form the final product, Kobe2602. The purity and yield of the synthesized compound are often assessed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure and Data

The molecular structure of Kobe2602 reveals several key features that contribute to its biological activity. Using NMR spectroscopy and computational modeling, researchers have elucidated the binding interactions between Kobe2602 and the RAS protein. The compound contains distinct moieties that interact with specific residues on RAS, facilitating competitive inhibition of its effector binding sites.

The structural analysis indicates that Kobe2602 possesses a complex arrangement of aromatic rings and functional groups that enhance its hydrophobic interactions with the target protein. Key residues involved in these interactions include Lys5, Leu56, Met67, Gln70, Tyr71, and Thr74 of H-RAS .

Chemical Reactions Analysis

Reactions and Technical Details

Kobe2602 primarily acts through competitive inhibition of the RAS-effector interaction. The compound binds to the switch regions of RAS proteins, disrupting their ability to interact with downstream effectors such as c-Raf-1. This inhibition can be characterized by measuring changes in binding affinity using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

The chemical reactivity of Kobe2602 may also involve non-covalent interactions such as hydrogen bonding and van der Waals forces with critical amino acids within the binding pocket of RAS. These interactions are essential for stabilizing the inhibitor within the active site, thus preventing normal signaling activity .

Mechanism of Action

Process and Data

The mechanism by which Kobe2602 exerts its inhibitory effects involves direct competition with GTP-bound RAS for binding sites on effector proteins. Upon binding to RAS, Kobe2602 alters the conformational dynamics of the protein, effectively locking it in an inactive state that cannot interact with its effectors.

Studies have shown that this inhibition leads to reduced phosphorylation of downstream targets like Akt, which is pivotal in cell survival signaling pathways. The detailed mechanism includes alterations in chemical shifts observed via NMR spectroscopy when Kobe2602 binds to RAS, indicating significant changes in protein conformation upon inhibitor binding .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kobe2602 exhibits several notable physical properties:

Chemical properties include:

  • pKa values: Relevant for understanding ionization at physiological pH.
  • Log P: Indicates lipophilicity which affects membrane permeability.

These properties are critical for optimizing drug formulation and delivery systems .

Applications

Scientific Uses

Kobe2602 has significant potential applications in cancer research and therapy. As a targeted inhibitor of RAS signaling pathways:

  • Cancer Treatment: It can be used in preclinical studies aimed at evaluating its efficacy against tumors harboring RAS mutations.
  • Drug Development: Insights gained from studies involving Kobe2602 can inform the design of more potent derivatives or combination therapies with other inhibitors targeting different aspects of the RAS signaling pathway.
Discovery & Development of Kobe2602

Structural Basis for Rational Design: Targeting Ras·GTP Conformational Pockets

Kobe2602’s discovery hinged on resolving a decades-old challenge: the apparent absence of druggable pockets on Ras oncoproteins. Breakthrough crystallography studies revealed that Ras·GTP adopts two interconverting conformations—State 1 (inactive) and State 2 (active). State 1, characterized by a disordered Switch I region (residues 30–38), exposes a cryptic pocket formed by the phosphate-binding loop (P-loop, residues 10–17), Switch I, and Switch II (residues 60–75) [2] [9]. This pocket, absent in State 2 and GDP-bound structures, arises from the detachment of Thr35 from the γ-phosphate of GTP, triggering structural rearrangements [2] [5].

The pocket’s dimensions (~600 ų) and hydrophobicity rendered it suitable for small-molecule binding. Mutational studies confirmed its functional significance: the H-RasT35S mutant, which stabilizes State 1, enabled high-resolution structural determination (PDB: 2LWI) and revealed the pocket’s role in allosterically disrupting effector interactions (e.g., Raf, PI3K) [1] [5]. M-RasP40D crystals further validated this pocket’s conservation across Ras isoforms [2] [4].

Table 1: Key Structural Features of Ras·GTP State 1 Pocket

FeatureDescriptionFunctional Significance
LocationInterface of P-loop, Switch I, and Switch IIBinds effectors; allosteric control site
Dimensions~600 ųAccommodates small molecules (MW 300–500 Da)
Key ResiduesGly10, Val14, Ala18 (P-loop); Tyr32, Asp33 (Switch I); Gly60, Tyr64 (Switch II)Mutation at Gly12/13/61 oncogenic; Kobe2602 binding site
Nucleotide DependenceGTP-bound State 1 onlyExploits cancer-specific Ras activation

In Silico Screening Strategies for Ras·GTP Interface Inhibitors

Targeting the State 1 pocket required computational methods due to its transient nature. Researchers employed a multi-step virtual screening workflow:

  • Structure Preparation: The 1.35 Å crystal structure of M-RasP40D·GppNHp (a non-hydrolyzable GTP analog) was energy-minimized to model State 1 [1] [4].
  • Molecular Docking: A library of 40,882 compounds was screened using the AMBER96 force field and MMPB-SA (Molecular Mechanics Poisson–Boltzmann Surface Area) scoring. Docking simulations prioritized molecules that formed hydrogen bonds with Asp33 and hydrophobic contacts with Tyr32/Tyr64 [1] [7].
  • Binding Affinity Prediction: Top candidates underwent free-energy calculations, yielding 97 high-priority compounds for biochemical testing [1].

Primary screening measured inhibition of Ras·GTP binding to the c-Raf-1 Ras-binding domain (RBD). Only one initial hit, Kobe0065, showed activity (Ki = 46 ± 13 μM). A subsequent similarity-based search (Tanimoto coefficient >0.85) of 160,000 compounds identified Kobe2602 as an analog with improved synthetic accessibility [1] [7].

Table 2: In Silico Screening Workflow for Kobe2602 Discovery

StepMethodLibrary SizeKey ParametersOutcome
Virtual ScreeningDocking (AMBER96/MMPB-SA)40,882 compoundsBinding energy < −8 kcal/mol; pocket occupancy >90%97 candidates
Biochemical AssayH-Ras·GTP/c-Raf-1 RBD binding97 compoundsKi < 100 μM; competitive inhibitionKobe0065 (Ki = 46 μM)
Analog SearchTanimoto similarity screening160,000 compoundsStructural similarity to Kobe0065Kobe2602 (Ki = 149 μM)

Lead Optimization: From Kobe0065 to Kobe2602 Analogs

Kobe0065 served as the scaffold for optimization due to its proof-of-concept efficacy but suboptimal pharmacokinetics. Kobe2602 emerged from systematic modifications:

  • Core Structure: Both share a 2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide backbone.
  • Key Modification: Kobe2602 incorporates -CF3 at the 4-position of the phenyl ring, replacing Kobe0065’s unsubstituted phenyl. This enhanced hydrophobic interactions with Tyr64 and Ala18, offsetting a slight reduction in in vitro binding affinity (Ki = 149 ± 55 μM vs. 46 μM) [1] [7].

Cellular and in vivo efficacy validated the optimization:

  • Downstream Signaling: Both compounds at 20 μM inhibited MEK/ERK phosphorylation in H-RasG12V-transformed NIH 3T3 cells, with Kobe2602 showing comparable potency to Kobe0065 (IC50 ~10 μM for Ras-Raf disruption) [1].
  • Antitumor Activity: Oral administration of Kobe2602 (80 mg/kg/day) inhibited tumor growth by 40–50% in SW480 colon carcinoma (K-RasG12V) xenografts, paralleling Kobe0065’s efficacy. Tumor regression correlated with increased apoptosis and reduced pERK [1] [7].

Unexpectedly, Kobe2602 also inhibited Ebola virus transcription by disrupting VP30-NP protein interactions (EC50 = 1 μM alone; 351 nM combined with Embelin). This underscores its versatile protein-protein interaction inhibition [3] [8].

Properties

Product Name

kobe2602

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-(4-fluorophenyl)thiourea

Molecular Formula

C14H9F4N5O4S

Molecular Weight

419.31 g/mol

InChI

InChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28)

InChI Key

NNPBSITXCGPXJC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F

Solubility

Soluble in DMSO, not in water

Synonyms

Kobe2602; Kobe 2602; Kobe-2602.

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.